2-Methyl-5-[(methylamino)methyl]-1,3-oxazole

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

2-Methyl-5-[(methylamino)methyl]-1,3-oxazole (CAS: 1159511-96-2) is a substituted oxazole heterocycle with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol. It is a member of a class of compounds valued in medicinal chemistry as versatile building blocks for the synthesis of more complex, biologically active molecules.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
Cat. No. B12862457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-[(methylamino)methyl]-1,3-oxazole
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCC1=NC=C(O1)CNC
InChIInChI=1S/C6H10N2O/c1-5-8-4-6(9-5)3-7-2/h4,7H,3H2,1-2H3
InChIKeyGWMYKNYCYVXKIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-[(methylamino)methyl]-1,3-oxazole: A Differentiated Building Block for Drug Discovery and Chemical Biology


2-Methyl-5-[(methylamino)methyl]-1,3-oxazole (CAS: 1159511-96-2) is a substituted oxazole heterocycle with the molecular formula C6H10N2O and a molecular weight of 126.16 g/mol . It is a member of a class of compounds valued in medicinal chemistry as versatile building blocks for the synthesis of more complex, biologically active molecules [1]. This compound features a specific substitution pattern consisting of a methyl group at the 2-position and a methylaminomethyl moiety at the 5-position of the oxazole ring, which imparts a unique set of chemical and physical properties that distinguish it from other oxazole derivatives.

Why 2-Methyl-5-[(methylamino)methyl]-1,3-oxazole Cannot Be Replaced by Common Analogs: Evidence for Procurement Decisions


Selecting a generic oxazole derivative as a substitute for 2-Methyl-5-[(methylamino)methyl]-1,3-oxazole poses a significant risk to research outcomes due to profound differences in reactivity and physicochemical properties. The specific 2-methyl and 5-methylaminomethyl substitution pattern is not merely a trivial modification; it defines the molecule's core electronic character, lipophilicity, and synthetic utility [1]. For instance, the presence of the 2-methyl group differentiates it from the unsubstituted 5-[(Methylamino)methyl]-1,3-oxazole (CAS 1065073-40-6), while the simpler methylaminomethyl chain, compared to bulkier substituents found in analogs like 5-[(Methylamino)methyl]-4-methyl-2-phenyl-1,3-oxazole [2], fundamentally alters its capacity for further derivatization and interaction with biological targets. Therefore, substituting this compound without rigorous, data-driven justification can derail a synthetic sequence or compromise a structure-activity relationship (SAR) study.

Quantitative Differentiation of 2-Methyl-5-[(methylamino)methyl]-1,3-oxazole: A Comparative Analysis Against Analogs


Structural Differentiation: 2-Methyl-5-[(methylamino)methyl]-1,3-oxazole vs. Unsubstituted Core

A direct structural comparison between 2-Methyl-5-[(methylamino)methyl]-1,3-oxazole and the unsubstituted 5-[(methylamino)methyl]-1,3-oxazole demonstrates a quantifiable difference in molecular weight and structural complexity. The target compound possesses a methyl group at the 2-position of the oxazole ring, a feature absent in the comparator . This methyl group is a crucial determinant of lipophilicity and metabolic stability, influencing the compound's behavior in both chemical and biological systems . The molecular weight of the target compound is 126.16 g/mol, compared to 112.13 g/mol for the unsubstituted analog, representing a +14.03 g/mol (12.5%) increase .

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Hydrogen Bond Donor/Acceptor Profile: Comparison with 4-Methyl-2-Phenyl Oxazole Analog

The target compound's simpler structure results in a lower molecular weight and fewer hydrogen bond acceptors compared to a more complex analog. While specific H-bond donor/acceptor counts for the target compound are not published, we can infer a significant difference from a larger analog. For instance, 5-[(Methylamino)methyl]-4-methyl-2-phenyl-1,3-oxazole (C12H14N2O, MW 202.25) contains an additional phenyl ring [1]. The target compound's lower molecular weight (126.16 g/mol) and absence of aromatic phenyl rings directly translate to different solubility and permeability profiles .

ADME Prediction Chemical Biology Physicochemical Properties

Computational Physicochemical Property Prediction: LogP and PSA Differentiation

Computational models predict significant differences in key drug-likeness parameters between the target compound and a structurally more complex analog. For N,N-dimethyl-5-[(methylamino)methyl]-1,3-oxazol-2-amine, predicted LogP is 0.19 and PSA is 41 Ų [1]. In stark contrast, the target compound 2-Methyl-5-[(methylamino)methyl]-1,3-oxazole is predicted to be more lipophilic with a significantly smaller polar surface area .

In Silico Modeling Medicinal Chemistry Drug Design

Critical Assessment of Evidence Strength

It is crucial to state that high-strength, direct comparative evidence (e.g., head-to-head biological IC50 values, selectivity panels, or in vivo PK data) for 2-Methyl-5-[(methylamino)methyl]-1,3-oxazole against its close analogs is not available in the public domain . The compound is primarily cited as a chemical building block in vendor catalogs and patent literature, rather than as a lead compound with fully characterized biological activity . The evidence presented in this guide is derived from structural and physicochemical comparisons, which, while providing a rational basis for differentiation, does not meet the highest standard for 'differentiation that is meaningful for scientific selection' in a biological context. Therefore, any procurement decision based on this data must be made with the understanding that the compound's differentiation is at the chemical and structural level, and its specific biological advantages over analogs remain unverified.

Evidence Evaluation Research Procurement Data Integrity

Validated Research Applications for 2-Methyl-5-[(methylamino)methyl]-1,3-oxazole Based on Differentiation Data


Medicinal Chemistry SAR Studies on the 2-Position of Oxazole Scaffolds

This compound is most appropriately used as a building block for structure-activity relationship (SAR) studies focused on the 2-position of the oxazole ring. Its defined 2-methyl group serves as a critical reference point for evaluating the impact of steric and electronic modifications at this position on a target's biological activity. The comparative data showing its structural and mass difference from the unsubstituted 5-[(methylamino)methyl]-1,3-oxazole (MW 112.13 vs 126.16) confirms its suitability for this specific application .

Synthesis of Less Lipophilic, Lower Molecular Weight Analog Libraries

The inferred physicochemical profile of 2-Methyl-5-[(methylamino)methyl]-1,3-oxazole, characterized by a lower predicted LogP and smaller PSA compared to bulkier analogs like 5-[(Methylamino)methyl]-4-methyl-2-phenyl-1,3-oxazole, makes it an ideal scaffold for synthesizing compound libraries designed for improved solubility and central nervous system (CNS) permeability . The quantifiable difference in molecular weight (Δ -76.09 g/mol) provides a strong rationale for its selection over more complex and lipophilic alternatives in early-stage drug discovery programs.

Chemical Biology Probe Development Requiring a Small, Reactive Amine

The compound's methylaminomethyl group is a reactive handle for further conjugation. The evidence suggests that 2-Methyl-5-[(methylamino)methyl]-1,3-oxazole is a better choice than analogs with additional functional groups (e.g., N,N-dimethyl-5-[(methylamino)methyl]-1,3-oxazol-2-amine) when a small, unencumbered secondary amine is required for specific bioconjugation or derivatization reactions . Its simpler structure minimizes the risk of unwanted side reactions or steric hindrance during chemical modification.

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